2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide
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Overview
Description
“2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide” is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide” typically involves multi-step organic reactions. The process may start with the preparation of the triazole core, followed by the introduction of the bromophenyl and methylpropenyl groups. The final steps often involve the formation of the sulfanyl and hydrazide functionalities.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at various functional groups, potentially converting the hydrazide to an amine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, triazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and could be investigated for potential therapeutic applications.
Medicine
In medicine, the compound’s potential as a drug candidate can be explored. Its interactions with biological targets, such as enzymes or receptors, can be studied to understand its mechanism of action and therapeutic potential.
Industry
Industrially, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide” would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole cores, such as fluconazole or itraconazole, which are known for their antifungal properties.
Hydrazide Derivatives: Compounds like isoniazid, used in the treatment of tuberculosis.
Uniqueness
What sets “2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide” apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
330838-34-1 |
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Molecular Formula |
C21H19BrClN5OS |
Molecular Weight |
504.8 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-chlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H19BrClN5OS/c1-14(2)12-28-20(16-6-8-17(22)9-7-16)26-27-21(28)30-13-19(29)25-24-11-15-4-3-5-18(23)10-15/h3-11H,1,12-13H2,2H3,(H,25,29)/b24-11+ |
InChI Key |
WCWQNTPYZABQDK-BHGWPJFGSA-N |
Isomeric SMILES |
CC(=C)CN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Br |
Canonical SMILES |
CC(=C)CN1C(=NN=C1SCC(=O)NN=CC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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